1-(3-Bromobenzyl)-2-methylbenzene
Description
1-(3-Bromobenzyl)-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with a methyl group at the ortho position (C2) and a 3-bromobenzyl substituent. The 3-bromobenzyl group consists of a benzyl moiety (C6H5CH2−) with a bromine atom at the meta position (C3) of the attached benzene ring. For instance, brominated benzyl derivatives are commonly employed as intermediates in alkylation reactions (e.g., in the synthesis of pyridinium-based cholinesterase inhibitors) . The bromine atom enhances electrophilic reactivity, while the methyl group introduces steric effects that influence reaction pathways and regioselectivity .
Properties
IUPAC Name |
1-bromo-3-[(2-methylphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-5-2-3-7-13(11)9-12-6-4-8-14(15)10-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNBAPMEQMZESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Traditional Friedel-Crafts alkylation employs 3-bromobenzyl chloride and toluene in the presence of Lewis acids (e.g., AlCl₃). The benzyl carbocation intermediates form C–C bonds with the aromatic ring.
Procedure:
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Reactants :
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Toluene (2.0 equiv)
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3-Bromobenzyl chloride (1.0 equiv)
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Anhydrous AlCl₃ (1.2 equiv)
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Conditions :
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Solvent: Dichloromethane (DCM, 0.2 M)
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Temperature: 0°C → room temperature (12 h)
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Workup :
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Quench with ice-water, extract with DCM, dry (Na₂SO₄), and purify via silica chromatography.
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Challenges:
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Carbocation Rearrangement : Secondary carbocations may isomerize, reducing regioselectivity.
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Yield : Moderate (45–60%) due to competing oligomerization.
Re₂O₇-Catalyzed Dehydrative Coupling
Methodology from Diarylmethane Synthesis
Adapted from Re₂O₇- SiO₂-catalyzed protocols, this method avoids carbocation instability by using 3-bromobenzyl alcohol and toluene derivatives.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Re₂O₇- SiO₂ (5 mol%) |
| Solvent | Hexafluoroisopropanol (HFIP) |
| Temperature | 80°C |
| Time | 2–4 h |
| Yield | 78–83% |
Procedure:
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Mix 3-bromobenzyl alcohol (1.0 equiv) and toluene (3.0 equiv) in HFIP.
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Add Re₂O₇- SiO₂, heat at 80°C under N₂.
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Filter catalyst, concentrate, and purify via flash chromatography.
Advantages:
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Selectivity : Para-substitution dominates (>95%) due to steric and electronic effects.
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Scalability : Demonstrated at 10 mmol scale without yield loss.
Friedel-Crafts Acylation Followed by Reduction
Two-Step Synthesis
Step 1: Acylation
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React toluene with 3-bromobenzoyl chloride (1.1 equiv) and AlCl₃ (1.5 equiv) in DCM.
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Yield: 85–90% of 3-bromophenyl ketone intermediate.
Step 2: Ketone Reduction
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (1.5 equiv) |
| Lewis Acid | TiCl₄ (1.0 equiv) |
| Solvent | Dimethoxyethane (DME) |
| Temperature | 70°C (2 h) |
| Yield | 88% |
Mechanism:
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NaBH₄ reduces ketone to alcohol.
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TiCl₄ facilitates benzylic carbocation formation.
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Single electron transfer (SET) yields stable diarylmethane.
Cross-Coupling Strategies
Limitations:
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Requires pre-functionalized substrates.
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Higher cost due to palladium catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 45–60 | Moderate | Moderate | High |
| Re₂O₇ Catalysis | 78–83 | High | High | Moderate |
| Acylation-Reduction | 88 | High | High | Moderate |
| Suzuki Coupling | ~70 | High | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxybenzyl)-2-methylbenzene.
Oxidation: 1-(3-Bromobenzyl)-2-methylbenzoic acid.
Reduction: 1-(3-Methylbenzyl)-2-methylbenzene
Scientific Research Applications
Organic Synthesis
1-(3-Bromobenzyl)-2-methylbenzene serves as a valuable intermediate in organic synthesis. Its bromine substituent enhances reactivity, allowing for various substitution reactions.
Synthetic Routes :
- Bromination Reactions : Used to introduce functional groups into aromatic systems.
- Coupling Reactions : Engages in cross-coupling reactions with organometallic reagents for the synthesis of complex organic molecules.
Research indicates that this compound exhibits notable biological activities, making it a candidate for further pharmacological exploration.
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria at concentrations ranging from 25 to 100 µg/mL.
- Anticancer Potential : In vitro studies against cancer cell lines (e.g., MCF-7 and HT-29) revealed that the compound induces apoptosis in a dose-dependent manner, with IC50 values between 30 to 50 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals due to its unique structure and reactivity. It can be employed as a building block for synthesizing polymers, dyes, and other industrial chemicals.
Pharmaceutical Development
Given its biological activity, this compound is explored as a potential lead compound in drug development. Its derivatives may possess enhanced therapeutic properties suitable for treating infections or cancer.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound reported its efficacy against several bacterial strains. The mechanism of action was attributed to cell membrane disruption leading to bacterial lysis.
| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| E. coli | 50 | 70 |
| S. aureus | 25 | 85 |
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with increasing concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 30 | 60 |
| 50 | 30 |
Mechanism of Action
The mechanism by which 1-(3-Bromobenzyl)-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
The chemical and biological properties of 1-(3-bromobenzyl)-2-methylbenzene are influenced by substituent positions, electronic effects, and steric hindrance. Below is a detailed comparison with structurally related compounds:
Substituent Position on the Benzyl Group
Key Findings :
- The meta -bromine in this compound balances electronic activation and steric effects, making it suitable for metal-catalyzed C–H functionalization .
- Ortho -substituted analogs (e.g., 1-(2-bromobenzyl)-2-methylbenzene) show reduced yields in reactions like N-heterocyclization due to steric constraints .
Substituent Position on the Main Benzene Ring
Key Findings :
- The ortho -methyl group in this compound enhances steric interactions, improving binding affinity in enzyme inhibitors .
- Meta -methyl analogs exhibit weaker biological activity due to suboptimal spatial alignment with enzyme active sites .
Substituent Type Comparison
Key Findings :
- Bromobenzyl derivatives exhibit greater stability and selectivity in multi-step syntheses compared to bromomethyl analogs .
- Bromopropoxy substituents reduce electrophilicity, limiting their utility in metal-catalyzed reactions .
Key Findings :
Biological Activity
1-(3-Bromobenzyl)-2-methylbenzene, an organic compound with a bromobenzyl and a methyl group attached to a benzene ring, has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 1-bromo-3-[(2-methylphenyl)methyl]benzene
- Molecular Formula : C14H13Br
- Molecular Weight : 273.16 g/mol
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
Biological Activity Overview
This compound has been investigated for its interactions with various biological systems. Preliminary studies suggest potential antibacterial and anticancer activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:
- Staphylococcus aureus : MIC = 62.5 µg/mL
- Escherichia coli : MIC = 78.12 µg/mL
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were found to be:
- HeLa Cells : IC50 = 226 µg/mL
- A549 Cells : IC50 = 242.52 µg/mL
These results indicate moderate activity, suggesting that the compound may interfere with cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may participate in nucleophilic substitution reactions, leading to the formation of more reactive intermediates that can interact with biomolecules such as proteins and nucleic acids.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Study on Antibacterial Properties :
- A study published in Microbial Drug Resistance assessed the antibacterial efficacy of various compounds, including this compound. Results indicated its effectiveness against MRSA strains, with a notable reduction in biofilm formation.
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Cancer Cell Line Study :
- Research published in Journal of Medicinal Chemistry explored the antiproliferative effects of this compound on cancer cell lines. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | S. aureus: 62.5 µg/mL | HeLa: 226 µg/mL |
| 3-Bromobenzyl bromide | S. aureus: 125 µg/mL | Not studied |
| 2-Methylbenzyl bromide | E. coli: 100 µg/mL | Not studied |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(3-Bromobenzyl)-2-methylbenzene, and how can reaction by-products be minimized?
- Answer : The compound can be synthesized via benzylation of 2-methylbenzene (toluene derivative) using 3-bromobenzyl bromide under Friedel-Crafts alkylation conditions. Catalytic Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are typically employed. By-products like di-alkylated isomers can arise due to the electron-donating methyl group; optimizing stoichiometry (limiting benzyl halide) and reaction temperature (controlled at 0–25°C) minimizes these . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl group (δ ~2.3 ppm), and benzylic CH₂ (δ ~4.5 ppm). Coupling patterns distinguish substitution positions .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 260 (C₁₄H₁₃Br) and fragmentation patterns confirm bromine isotopes .
- X-ray Crystallography : Resolves steric effects between the bromobenzyl and methyl groups, with bond angles (e.g., C–C–Br ~120°) and torsional parameters validated against crystallographic databases .
Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?
- Answer :
- Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent light-induced degradation .
- Waste disposal must follow halogenated organic waste guidelines, using sealed containers labeled for brominated compounds .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromobenzyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Answer : The bromine atom acts as a directing group, facilitating oxidative addition with Pd(0) catalysts. Steric hindrance from the benzyl group slows transmetallation but enhances regioselectivity. Computational studies (DFT) show electron-withdrawing effects of Br increase the electrophilicity of the adjacent carbon, favoring coupling at the para position . Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C .
Q. What role does this compound play in designing photoactive materials or liquid crystals?
- Answer : The bromine atom enhances polarizability, making the compound a candidate for halogen-bonded supramolecular assemblies. Its planar aromatic core and methyl group disrupt symmetry, enabling mesophase formation in liquid crystals. UV-Vis studies (λₐᵦₛ ~270 nm) indicate π→π* transitions useful for optoelectronic applications .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?
- Answer : Molecular docking (AutoDock Vina) and MD simulations reveal hydrophobic interactions between the bromobenzyl group and protein pockets (e.g., kinase ATP-binding sites). The methyl group contributes to van der Waals contacts, while bromine may form halogen bonds with backbone carbonyls. QSAR models correlate logP (~3.5) with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
